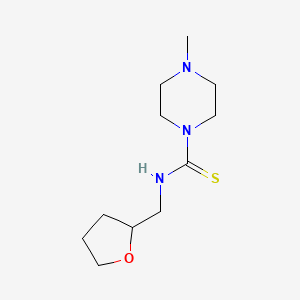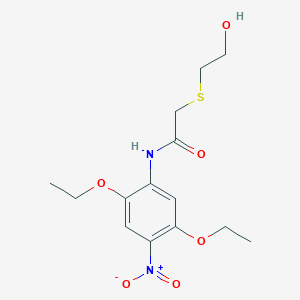![molecular formula C21H27ClN2O5S B4058841 2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4058841.png)
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a diethylsulfamoyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenoxy group: This can be achieved through the reaction of 4-chlorophenol with an appropriate halogenating agent.
Introduction of the diethylsulfamoyl group: This step involves the reaction of a suitable amine with diethyl sulfate under controlled conditions.
Coupling of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced using a methoxylating agent.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalysis.
Modulating protein function: The compound can interact with proteins, altering their conformation and activity.
Affecting cellular pathways: It may influence various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with similar structural features.
2-(4-chlorophenoxy)-N-methylacetamide: Another related compound with a different substitution pattern.
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide: A compound with a similar methoxyphenyl group.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O5S/c1-6-24(7-2)30(26,27)17-12-13-19(28-5)18(14-17)23-20(25)21(3,4)29-16-10-8-15(22)9-11-16/h8-14H,6-7H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAPIBSCIBLUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
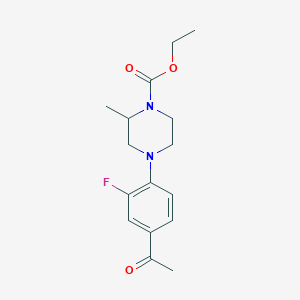
![8-methoxy-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
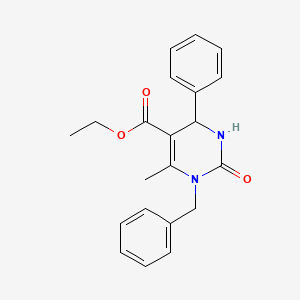
![2-methoxy-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B4058796.png)
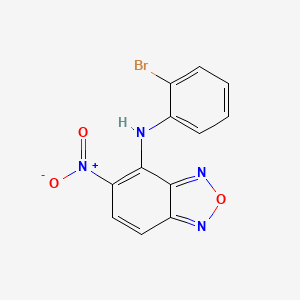
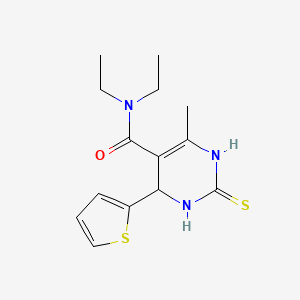
![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4058811.png)
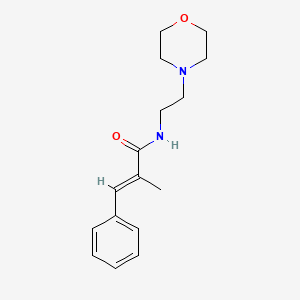

![5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4058828.png)
![N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4058833.png)
